Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is an organic compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride typically involves the reaction of thiomorpholine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(morpholin-3-yl)acetate hydrochloride
- Methyl 2-(piperidin-3-yl)acetate hydrochloride
- Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Uniqueness
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. This sulfur atom can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the thiomorpholine ring can interact differently with biological targets compared to its oxygen or nitrogen analogs, leading to unique biological activities .
Properties
IUPAC Name |
methyl 2-thiomorpholin-3-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXHRKJJIUUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CSCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.